amine CAS No. 886505-44-8](/img/structure/B2466409.png)

[(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Methyl-1,3-thiazol-2-yl)methylamine” is a chemical compound with the CAS Number: 886505-44-8 . It has a molecular weight of 212.32 . The IUPAC name for this compound is N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)amine .

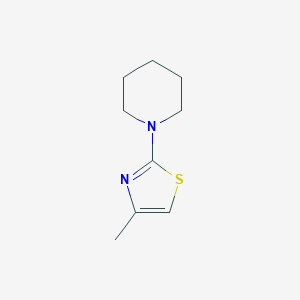

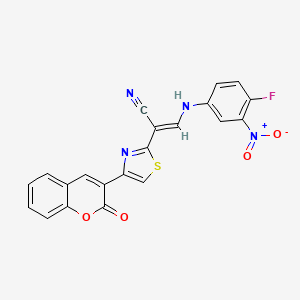

Molecular Structure Analysis

The molecular structure of “(4-Methyl-1,3-thiazol-2-yl)methylamine” is characterized by a thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms) and an oxolane ring (a five-membered ring containing four carbon and one oxygen atoms) .

Physical And Chemical Properties Analysis

“(4-Methyl-1,3-thiazol-2-yl)methylamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Thiazoles, including (4-Methyl-1,3-thiazol-2-yl)methylamine, exhibit potent antimicrobial activity. Researchers have synthesized various thiazole derivatives and evaluated their effectiveness against bacteria and fungi. For instance, compounds derived from (4-Methyl-1,3-thiazol-2-yl)methylamine have been screened for in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Anticancer Potential

Thiazoles play a crucial role in the development of antineoplastic drugs. Some derivatives of (4-Methyl-1,3-thiazol-2-yl)methylamine exhibit promising anticancer activity. Researchers have explored their potential as novel agents in cancer therapy .

Herbicidal Activity

Compounds containing the thiazole ring have also been investigated for herbicidal properties. Researchers evaluated the herbicidal activities of various derivatives against plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). These studies provide insights into the potential use of (4-Methyl-1,3-thiazol-2-yl)methylamine-based compounds in weed control .

Vitamin B1 (Thiamine)

Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine is essential for energy release from carbohydrates during metabolism and normal nervous system functioning. It also contributes to neurotransmitter synthesis, including acetylcholine .

Parent Material for Various Compounds

Thiazole serves as a parent material for diverse chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Its versatile structure makes it a valuable scaffold for drug development and other applications .

Safety and Hazards

The safety information available indicates that “(4-Methyl-1,3-thiazol-2-yl)methylamine” is classified under GHS05 (corrosive) and GHS07 (harmful) . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Propiedades

IUPAC Name |

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)6-11-5-9-3-2-4-13-9/h7,9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSRGWCTNHIBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CNCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)